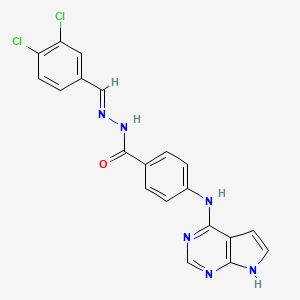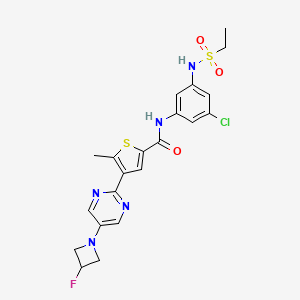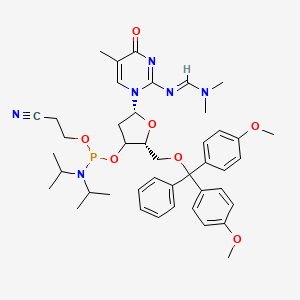
isoG Nucleoside-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IsoG Nucleoside-1, also known as isoguanosine, is an isomer of guanosine. It differs from guanosine by the translocation of the C2 carbonyl and C6 amino groups. This minor translocation results in significant differences in the properties of guanosine and isoguanosine . This compound can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .
准备方法
IsoG Nucleoside-1 can be synthesized through several methods. One common synthetic route involves the nucleophilic attack on the pyridinium α-carbon, leading to the formation of an intermediate . Another method involves the transposition of the C2 carbonyl and C6 amino groups of guanosine . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
IsoG Nucleoside-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoguanosine can lead to the formation of 2-hydroxyadenine .
科学研究应用
IsoG Nucleoside-1 has a wide range of scientific research applications. In chemistry, it is used in the formation of supramolecular structures such as gels and ionophores . In biology, it plays a role in genetic studies and the formation of base-pairing duplexes . Additionally, it is used in the study of DNA damage and repair mechanisms .
作用机制
The mechanism of action of IsoG Nucleoside-1 involves its ability to form various supramolecular structures through hydrogen bonding and cation-templated assembly . These structures can interact with molecular targets such as proteins and nucleic acids, leading to various biological effects . For example, the formation of G-quadruplex structures can inhibit telomerase activity, which is crucial for the proliferation of cancer cells .
相似化合物的比较
IsoG Nucleoside-1 is unique compared to other similar compounds due to its specific translocation of the C2 carbonyl and C6 amino groups . Similar compounds include guanosine, 2,6-diaminopurine, and 6-chloroxanthosine . While these compounds share some structural similarities, the unique arrangement of functional groups in isoguanosine results in distinct properties and applications .
属性
分子式 |
C43H55N6O7P |
|---|---|
分子量 |
798.9 g/mol |
IUPAC 名称 |
N'-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-4-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C43H55N6O7P/c1-30(2)49(31(3)4)57(54-25-13-24-44)56-38-26-40(48-27-32(5)41(50)46-42(48)45-29-47(6)7)55-39(38)28-53-43(33-14-11-10-12-15-33,34-16-20-36(51-8)21-17-34)35-18-22-37(52-9)23-19-35/h10-12,14-23,27,29-31,38-40H,13,25-26,28H2,1-9H3/b45-29+/t38?,39-,40-,57?/m1/s1 |
InChI 键 |
LWKGWKLOYHBMTN-SKIDPXCXSA-N |
手性 SMILES |
CC1=CN(C(=NC1=O)/N=C/N(C)C)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
规范 SMILES |
CC1=CN(C(=NC1=O)N=CN(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



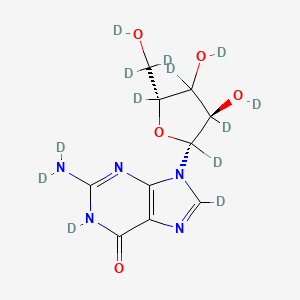

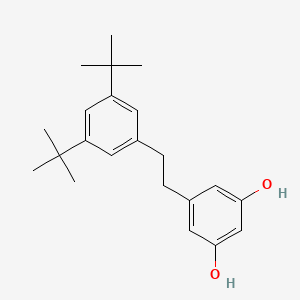

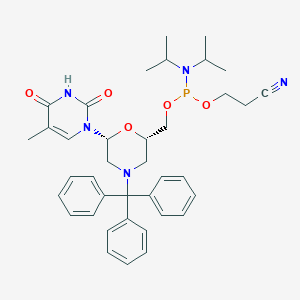

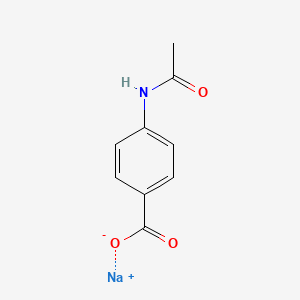

![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)
